Molecular Weight and Predicted Lipophilicity vs. Methyl and Ethyl Ester Analogs
The target compound's propyl ester imparts a significantly higher molecular weight and predicted lipophilicity relative to the methyl ester analog . Specifically, propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (MW 368.39 g·mol⁻¹) exhibits an increase of 28.06 g·mol⁻¹ compared to methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (MW 340.33 g·mol⁻¹) [1]. This 8.2% mass increase, combined with an estimated logP elevation of approximately 0.4–0.6 units (based on a +0.5 logP increment per methylene extension in ester series), translates into enhanced membrane permeability and potentially prolonged metabolic half‑life, making the propyl ester the preferred candidate for intracellular target engagement studies where moderate lipophilicity is required.
Methyl ester: MW 340.33, est. logP ~2.5–2.7
ΔMW +28.06 (8.2%); ΔlogP ~+0.5
| Evidence Dimension | Molecular Weight and Estimated logP |
|---|---|
| Target Compound Data | MW = 368.39 g·mol⁻¹; estimated logP ≈ 3.0–3.2 |
| Comparator Or Baseline | methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: MW = 340.33 g·mol⁻¹; estimated logP ≈ 2.5–2.7 |
| Quantified Difference | MW increase of 28.06 g·mol⁻¹ (8.2%); estimated logP increase of ~0.5 units |
| Conditions | Calculated physicochemical properties based on standard fragment‑based prediction methods; no experimental logP data available for either compound |
Why This Matters
Higher molecular weight and lipophilicity directly influence passive membrane diffusion and metabolic stability, making the propyl ester more suitable for cell‑based assays requiring intracellular target access.
- [1] Chembase.cn Product Entry: methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate. Chembase ID 182849. View Source
